molecular formula C15H13BrN2O3 B11537380 N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11537380
M. Wt: 349.18 g/mol
InChI Key: VMMIUKXOIZMTOK-RQZCQDPDSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is a Schiff base compound derived from the condensation reaction of 5-bromo-3-methoxysalicylaldehyde and benzohydrazide. Schiff bases are known for their wide range of biological activities and coordination chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves the reaction of 5-bromo-3-methoxysalicylaldehyde with benzohydrazide in a methanol solution. The reaction mixture is typically refluxed for several hours to ensure complete condensation . The product is then purified through recrystallization.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves its ability to form stable complexes with metal ions, which can interfere with biological processes. The compound’s molecular targets include enzymes and cellular pathways involved in oxidative stress and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a compound of interest in various research fields .

Properties

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13BrN2O3/c1-21-13-8-12(16)7-11(14(13)19)9-17-18-15(20)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,18,20)/b17-9+

InChI Key

VMMIUKXOIZMTOK-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC=CC=C2)Br

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC(=O)C2=CC=CC=C2)Br

Origin of Product

United States

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